3-溴-4,6-二氯-1H-吲哚

描述

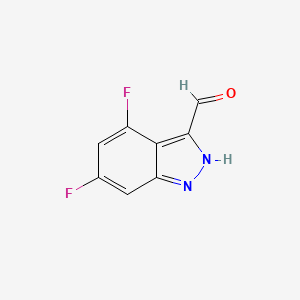

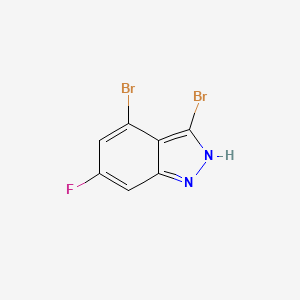

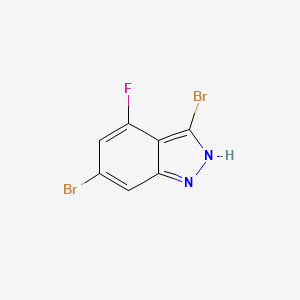

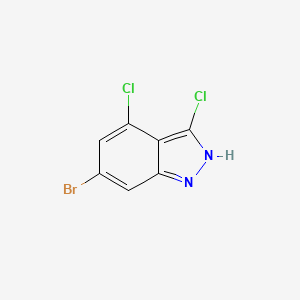

3-Bromo-4,6-dichloro-1H-indazole is a chemical compound with the molecular formula C7H3BrCl2N2 . It is a derivative of indazole, a heterocyclic compound that is structurally characterized by a pyrazole fused to a benzene ring .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dichloro-1H-indazole consists of a seven-membered ring with three carbon atoms, two nitrogen atoms, one bromine atom, and two chlorine atoms . The average mass of this compound is 265.922 Da, and its monoisotopic mass is 263.885651 Da .科学研究应用

晶体和分子结构分析

- Cabildo 等人(2011 年)的研究使用 X 射线衍射和核磁共振波谱分析了硝基吲哚的晶体和分子结构,包括 3-溴-1-甲基-7-硝基-1H-吲哚。这项研究有助于了解吲哚衍生物的结构特性 (Cabildo 等,2011)。

新型合成方法

- Welch 等人(1992 年)报道了一种从 3-溴-1H-吲哚开始的 3-取代吲哚衍生物的新型合成方法,提供了一种比以前的方法更通用和更简短的方法 (Welch 等,1992)。

环转化研究

- Fujimura 等人(1984 年)探索了 3,4-二氢-1-甲基-6-苯基-1,4,5-苯并三唑辛-2(1H)-酮环化成 1-(甲基氨基羰基)甲基-3-苯基-1H-吲哚,突出了吲哚化合物的化学反应性 (Fujimura 等,1984)。

亲电加成反应

- Conrad 等人(2011 年)研究了 Davis-Beirut 反应,以从 3-烷氧基-2H-吲哚(包括 3-甲氧基-2H-吲哚)生成 N1,N2-二取代-1H-吲唑酮,这与新型吲哚化合物的开发相关 (Conrad 等,2011)。

保护和胺偶联反应

- Slade 等人(2009 年)研究了吲哚的区域选择性保护和后续胺偶联反应,这对于新型吲哚衍生物的合成非常重要 (Slade 等,2009)。

BRD4 抑制剂合成

- Yoo 等人(2018 年)合成了吲哚-4,7-二酮衍生物并将其评估为新型 BRD4 抑制剂,突出了吲哚化合物在癌症治疗中的治疗潜力 (Yoo 等,2018)。

交叉偶联反应

- Witulski 等人(2005 年)研究了 5-溴-3-碘吲哚在钯催化的 Sonogashira 和 Suzuki 交叉偶联反应中的反应性和选择性,这对于开发功能化吲哚和吲唑至关重要 (Witulski 等,2005)。

吲哚的 C-3 芳基化

- Ye 等人(2013 年)报道了一种吲哚 C-3 芳基化的方法,这对于在农用化学品和药物中创建结构基序非常重要 (Ye 等,2013)。

IKK2 抑制剂合成

- Lin 等人(2008 年)开发了合成 3,5,7-三取代 1H-吲哚作为有效的 IKK2 抑制剂的化学方法,强调了吲哚化合物在医学研究中的潜力 (Lin 等,2008)。

吲哚衍生物的晶体结构

晶体结构

- Chicha 等人(2014 年)研究了 N-(1-烯丙基-3-氯-1H-吲哚-5-基)-4-甲基苯磺酰胺的晶体结构,提供了对吲哚化合物结构性质的见解 (Chicha 等,2014)。

超声辅助溴化

- Ying 等人(2022 年)展示了一种高效的吲哚溴化方案,突出了创建药物制备合成模块的潜力 (Ying 等,2022)。

缓蚀

- Babić-Samardžija 等人(2005 年)研究了包括吲哚在内的杂环二唑作为铁的缓蚀剂,展示了这些化合物的工业应用 (Babić-Samardžija 等,2005)。

α-葡萄糖苷酶抑制和抗氧化活性

- Mphahlele 等人(2020 年)评估了 7-碳代-5-溴-3-甲基吲哚的 α-葡萄糖苷酶抑制和抗氧化活性,说明了吲哚衍生物的生物活性 (Mphahlele 等,2020)。

光谱表征和晶体结构

- Anuradha 等人(2014 年)表征了 5-溴-1-(2-氰基-吡啶-4-基)-1H-吲哚-3-羧酸二乙基酰胺的晶体结构,有助于了解吲哚衍生物的结构方面 (Anuradha 等,2014)。

吲哚的对映选择性合成

- Ye 等人(2019 年)报道了 C3-取代 1H-吲哚的高对映选择性合成,展示了创建手性吲哚基药物的潜力 (Ye 等,2019)。

2H-吲哚-4,7-二酮衍生物合成

- Nan'ya 等人(1987 年)从 3-苯基悉酮和对甲基苯醌合成了 2H-吲哚-4,7-二酮衍生物,增加了吲哚基化合物的多样性 (Nan'ya 等,1987)。

过氧化物酶抑制

- Köksal 和 Alım(2018 年)探讨了各种吲哚对过氧化物酶(一种抗菌酶)的抑制作用,表明了这些化合物的生物学意义 (Köksal & Alım,2018)。

镍和铜催化的合成

- Wiethan 等人(2017 年)记录了镍和铜催化的 1,3-二(杂)芳基-1H-吲哚的合成,展示了吲哚合成化学的进步 (Wiethan 等,2017)。

吲哚的共振甜菜碱和卡宾

- Schmidt 等人(2006 年)研究了吲哚的共振甜菜碱和 N-杂环卡宾,扩大了对吲哚化合物的化学理解 (Schmidt 等,2006)。

太阳光光热化学合成

- Dinda 等人(2014 年)研究了从 N-芳基乙酰胺中太阳光光热化学合成 4-溴-2,5-取代的恶唑,展示了一种更绿色的方法来合成包括吲哚在内的复杂分子 (Dinda 等,2014)。

未来方向

作用机制

Target of Action

3-Bromo-4,6-dichloro-1H-indazole is a heterocyclic compound that is part of the indazole family . Indazole-containing compounds have a wide variety of medicinal applications, including acting as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, the primary targets of 3-Bromo-4,6-dichloro-1H-indazole could be these enzymes and receptors.

Mode of Action

For instance, they can inhibit the activity of enzymes or bind to receptors, altering their function

Biochemical Pathways

Given the known targets of indazole compounds, it can be inferred that this compound may affect pathways related to hiv replication, serotonin signaling, aldose reduction, and acetylcholine degradation . The downstream effects of these pathway alterations would depend on the specific context and could include changes in cell proliferation, neurotransmission, glucose metabolism, and neural signaling.

Pharmacokinetics

Indazole compounds are generally known for their good bioavailability . The bromine and chlorine substituents on the indazole ring may influence the compound’s pharmacokinetic properties, potentially affecting its solubility, stability, and membrane permeability.

Result of Action

The molecular and cellular effects of 3-Bromo-4,6-dichloro-1H-indazole would depend on its specific targets and the pathways it affects. Given the known activities of indazole compounds, potential effects could include inhibition of HIV replication, modulation of serotonin signaling, reduction of aldose levels, and inhibition of acetylcholinesterase activity . These effects could lead to various therapeutic outcomes, such as antiviral, antidepressant, anti-inflammatory, and neuroprotective effects.

Action Environment

The action, efficacy, and stability of 3-Bromo-4,6-dichloro-1H-indazole could be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other drugs or substances, and the specific characteristics of the target cells or tissues. For instance, the compound’s activity could be affected by the redox environment, as indazole synthesis involves redox reactions .

属性

IUPAC Name |

3-bromo-4,6-dichloro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYLMQHCXFXOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。